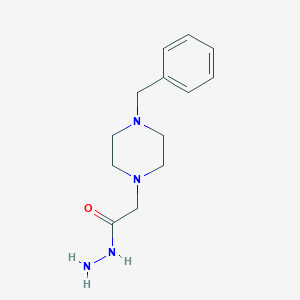

2-(4-苄基哌嗪-1-基)乙酰肼

描述

Synthesis Analysis

The synthesis of 2-(4-Benzylpiperazin-1-yl)acetohydrazide and its derivatives often involves condensation reactions, nucleophilic substitutions, and cyclization steps to introduce heterocyclic structures. For example, Al-Omran and El-Khair (2016) reported the synthesis of novel derivatives of substituted 2-(benzothiazol-2’-ylthio)acetohydrazide, showcasing the versatility of acetohydrazide derivatives in heterocyclic compound synthesis (Al-Omran & El-Khair, 2016).

Molecular Structure Analysis

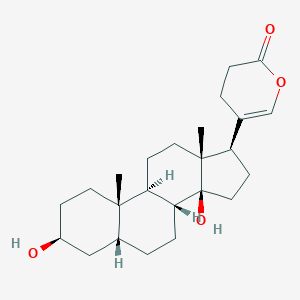

The molecular structure of derivatives of 2-(4-Benzylpiperazin-1-yl)acetohydrazide is characterized by X-ray crystallography, revealing information about bond lengths, angles, and molecular conformations. Zhou and Ma (2012) detailed the crystal structures of benzohydrazone derivatives, providing insights into the stereochemistry and molecular interactions within the crystal lattice (Zhou & Ma, 2012).

Chemical Reactions and Properties

2-(4-Benzylpiperazin-1-yl)acetohydrazide derivatives undergo various chemical reactions, including cyclization, acylation, and nucleophilic aromatic substitution, leading to a wide range of heterocyclic compounds with diverse properties. Berezin et al. (2014) demonstrated a two-step route to benzo- and pyrido-fused 1,2,4-triazinyl radicals, highlighting the reactivity and utility of acetohydrazide derivatives in synthesizing complex heterocyclic systems (Berezin et al., 2014).

Physical Properties Analysis

The physical properties of 2-(4-Benzylpiperazin-1-yl)acetohydrazide derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in drug design and material science. The detailed analysis of these properties enables the optimization of synthesis routes and the development of compounds with desired physical characteristics.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, of 2-(4-Benzylpiperazin-1-yl)acetohydrazide derivatives, are essential for their application in synthesizing biologically active molecules. Understanding these properties facilitates the design of novel compounds with enhanced activity and selectivity for various biological targets.

科学研究应用

抗癌活性:

- 乙酰肼衍生物已显示出对黑色素瘤、乳腺癌和胰腺癌细胞的显着活性 (Šermukšnytė et al., 2022).

- 新型4-氯-1,3-苯并噁唑衍生物和苯并噻唑酰肼衍生物也展示了有希望的抗癌活性 (Fathima et al., 2022; Osmaniye et al., 2018).

抗菌和抗真菌活性:

- N-亚苄基-2-(2-甲基-1H-茚-3-基)乙酰肼及其衍生物已被确定为具有高产率和一般反应条件的有希望的抗菌剂 (Kawde et al., 2015).

- 一些合成的三唑类苯并咪唑衍生物对各种细菌和真菌显示出体外活性 (Ansari et al., 2011).

抗氧化特性:

- 新型含有1,3,4-恶二唑和亚胺的1H-苯并咪唑已显示出有希望的抗氧化特性,化合物显示出良好的自由基清除能力 (Alp et al., 2015).

激酶抑制剂活性:

- 苯并咪唑乙酰肼衍生物作为EGFR抑制剂显示出有限的激酶抑制剂活性,表明了靶向治疗的潜力 (Demirel et al., 2017).

抗脂肪酶和α-葡萄糖苷酶抑制作用:

- 一些源自乙酰肼的杂环化合物显示出显着的脂肪酶和α-葡萄糖苷酶抑制作用,表明在代谢紊乱治疗中的潜力 (Bekircan et al., 2015).

属性

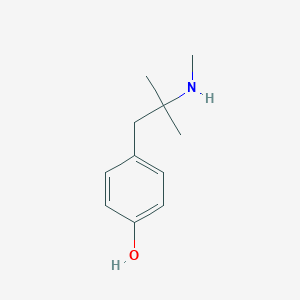

IUPAC Name |

2-(4-benzylpiperazin-1-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O/c14-15-13(18)11-17-8-6-16(7-9-17)10-12-4-2-1-3-5-12/h1-5H,6-11,14H2,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPORNZWVEBQIOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50429500 | |

| Record name | 2-(4-Benzylpiperazin-1-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Benzylpiperazin-1-yl)acetohydrazide | |

CAS RN |

24632-70-0 | |

| Record name | 2-(4-Benzylpiperazin-1-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[[3,5-Bis(trifluoromethyl)phenyl]methyl-[2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl]amino]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,4,5-tetrol](/img/structure/B45259.png)